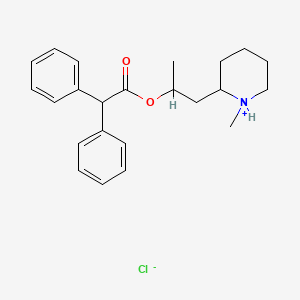

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride

Description

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is a synthetic organic compound characterized by a diphenylacetic acid backbone esterified to a substituted piperidine alcohol, forming a hydrochloride salt. The structure comprises:

- 1-Methyl-2-(1-methyl-2-piperidyl)ethyl ester: A tertiary amine-containing alcohol with a piperidine ring, contributing to basicity and solubility in acidic conditions.

- Hydrochloride salt: Enhances stability and aqueous solubility.

Properties

CAS No. |

66902-40-7 |

|---|---|

Molecular Formula |

C23H30ClNO2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C23H29NO2.ClH/c1-18(17-21-15-9-10-16-24(21)2)26-23(25)22(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3;1H |

InChI Key |

ZNMHOJUTELRAGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCC[NH+]1C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Improved Process for Piperidine-Derived Esters (Related to Fexofenadine Intermediates)

A notable preparation method involves the synthesis of a closely related intermediate, 4-[4-(4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzene acetic acid methyl ester, which shares structural features with the target compound. The process includes:

Reaction Mixture : Combining α,α-diphenyl-4-piperidinemethanol with methyl-4-(4-chloro-1-oxobutyl)-α,α-dimethylphenyl acetate.

Catalysts and Bases : Use of inorganic bases such as potassium bicarbonate and catalytic potassium iodide.

Solvent and Conditions : Acetonitrile as solvent, stirred at 78-80°C for 10-15 hours, followed by cooling and solvent removal at 40-45°C.

Outcome : The reaction yields the ester intermediate, which can be further transformed into the hydrochloride salt of the target compound by conventional methods.

This method optimizes reaction time and avoids hazardous reagents like carbon disulfide, improving safety and scalability for industrial production.

Multi-Step Synthesis via Friedel-Crafts Acylation and Subsequent Modifications

Another approach involves multi-step synthesis starting from α,α-dimethylphenylacetic acid derivatives:

Step 1 : Friedel-Crafts acylation of α,α-dimethylphenylacetic acid ethyl ester with 4-chlorobutanoyl chloride in the presence of aluminum trichloride at low temperatures (0-5°C).

Step 2 : Conversion of the acylated product to the corresponding acid via oxidation with potassium permanganate under controlled temperature (below 10°C), followed by pH adjustments and extraction.

Step 3 : Coupling with substituted piperidine derivatives in aqueous solution at pH 7.5-8.5, controlled temperature (below 40°C), and use of sodium hydroxide to maintain pH, yielding the hydroxydiphenylmethyl-piperidino butyryl acid intermediate.

Step 4 : Esterification and salt formation steps to obtain the final hydrochloride salt.

This route addresses positional isomer separation issues found in earlier methods and improves yield and purity but involves longer reaction sequences and careful control of reaction conditions.

Alternative Esterification via Alcoholysis and Hydrolysis of Nitriles

A method described in older literature involves:

Starting from Nitriles : Diphenylmethane nitriles are subjected to acid hydrolysis with concentrated sulfuric acid or alcoholysis with sulfuric acid and an alcohol (e.g., methanol or ethanol).

Conversion to Esters : This process yields esters of diphenylacetic acid derivatives, which can be further reacted with substituted piperidine alcohols to form the target ester.

Salt Formation : Subsequent treatment with hydrochloric acid produces the hydrochloride salt.

This method provides an alternative route but may require harsher conditions and longer reaction times.

Data Table: Summary of Preparation Methods

| Method No. | Key Steps | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Esterification of diphenyl-4-piperidinemethanol with methyl-4-(4-chloro-1-oxobutyl)-α,α-dimethylphenyl acetate | Potassium bicarbonate, potassium iodide, acetonitrile, 78-80°C, 10-15 h | Improved safety, shorter reaction time, scalable | Requires purified starting materials |

| 2 | Friedel-Crafts acylation → oxidation → coupling with piperidine derivative → esterification | Aluminum trichloride, potassium permanganate, NaOH, aqueous media, 0-40°C | Better positional isomer control, high purity | Multi-step, longer process, costlier reagents |

| 3 | Acid hydrolysis/alcoholysis of nitriles → ester formation → coupling with piperidine alcohol | Concentrated sulfuric acid, alcohols, reflux conditions | Alternative route, uses nitrile intermediates | Harsh conditions, longer reaction times |

Research Discoveries and Industrial Relevance

The improved processes focus on enhancing yield, reducing hazardous reagents, and controlling isomer purity, which are critical for pharmaceutical-grade production.

Controlling pH and temperature during coupling reactions is essential to maximize product formation and minimize side reactions.

The hydrochloride salt form is preferred for its stability and solubility, facilitating formulation in medicinal applications.

Advances in catalytic systems and solvent selection have contributed to safer, more efficient synthesis routes.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The specific pathways and targets depend on the context of its use, such as in pharmacological studies or biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidolate Hydrochloride

- Structure : Diphenylacetic acid esterified to 1-ethyl-3-piperidyl alcohol, hydrochloride salt .

- Key Differences :

- Substituent on piperidine : Ethyl group at the 1-position (vs. methyl in the target compound).

- Ester position : 3-piperidyl (vs. 2-piperidyl in the target compound).

- Pharmacological Use : Anticholinergic agent (e.g., gastrointestinal spasmolytic).

- Physicochemical Properties : Higher molecular weight (MW ~423.9) compared to the target compound (MW ~409.9), likely due to the ethyl group.

Adiphenine Hydrochloride

- Structure: Diphenylacetic acid esterified to 2-(diethylamino)ethanol, hydrochloride salt .

- Key Differences: Amino group: Diethylamino (linear) vs. piperidine (cyclic). Ester chain: Shorter ethyl chain.

- Pharmacological Use : Smooth muscle relaxant with antispasmodic effects.

- Safety Profile : Lower neurotoxicity compared to piperidine derivatives due to reduced blood-brain barrier penetration .

1-Methyl-4-Piperidyl Bis(p-Chlorophenoxy)Acetate

- Structure: Bis(4-chlorophenoxy)acetic acid esterified to 1-methyl-4-piperidyl alcohol .

- Key Differences: Acid moiety: Chlorophenoxy groups (electron-withdrawing) vs. diphenyl (electron-neutral). Substituent position: 4-piperidyl (vs. 2-piperidyl).

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity: The target compound’s logP (~3.8) is intermediate, balancing tissue penetration and solubility. Chlorophenoxy derivatives (logP ~5.2) are highly lipophilic, increasing accumulation in fatty tissues .

- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for formulation .

Receptor Affinity

- Target Compound : Likely exhibits anticholinergic activity due to structural similarity to Piperidolate, which binds muscarinic receptors .

- Adiphenine : Preferentially binds smooth muscle receptors, reducing spasms without CNS effects .

- Bis(chlorophenoxy) Derivative: Mutagenicity reported, limiting therapeutic use despite structural robustness .

Metabolism

- Piperidine-containing esters (target compound, Piperidolate) undergo hepatic oxidation, producing polar metabolites excreted renally.

- Adiphenine’s linear diethylamino group is metabolized faster, reducing half-life .

Toxicity

- Target Compound: No direct toxicity data, but piperidine derivatives generally show moderate neurotoxicity at high doses.

- Bis(chlorophenoxy) Derivative: Documented mutagenicity at 60 µmol/L, necessitating caution in long-term use .

Biological Activity

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride, also known by its CAS number 2909-92-4, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity through an examination of relevant studies, case reports, and data tables.

- Molecular Formula : C23H29NO2

- Molecular Weight : 371.49 g/mol

- CAS Number : 2909-92-4

Structural Information

The compound features a complex structure consisting of a diphenyl group and a piperidine derivative, which may contribute to its biological activity. Its structural formula can be represented as follows:

The biological activity of acetic acid derivatives is often linked to their ability to interact with various biological targets. For instance, compounds similar to this ester have been studied for their potential as inhibitors of enzymes involved in inflammatory processes, such as microsomal prostaglandin E synthase-1 (mPGES-1). Inhibition of mPGES-1 is significant because it plays a role in the synthesis of prostaglandin E2 (PGE2), which is implicated in inflammation and cancer progression .

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Cytotoxic Effects :

- Neuroprotective Potential :

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Compound 1 | mPGES-1 | 0.5 | Anti-inflammatory |

| Compound 2 | mPGES-1 | 0.8 | Anti-inflammatory |

| Compound 3 | Apoptosis Induction | 0.6 | Cytotoxicity |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of acetic acid esters is crucial for evaluating their therapeutic potential. Studies suggest that these compounds can undergo hydrolysis to release active acetic acid forms, which may have varying bioavailability depending on the route of administration.

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity in animal models. The safety profile must be established through rigorous testing to ensure therapeutic viability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and what factors critically influence reaction yield?

- Answer : The compound can be synthesized via esterification of diphenylacetic acid with a piperidyl-substituted ethanol derivative under acidic conditions. Key parameters include:

- Catalyst selection : Use of HCl or H₂SO₄ to protonate the hydroxyl group and enhance electrophilicity .

- Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., dehydration of the piperidyl group) .

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for structural confirmation?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (δ ~4.2 ppm for –OCH₂–) and piperidyl proton environments (δ ~1.5–2.8 ppm) .

- FTIR : Ester C=O stretch (~1740 cm⁻¹) and hydrochloride N–H+ vibration (~2500 cm⁻¹) .

- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₂₄H₃₀ClNO₂: 423.1965) .

Q. How can chromatographic methods assess purity?

- Answer :

- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min; retention time ~8–10 minutes .

- TLC : Ethyl acetate/hexane (3:7) on silica gel; Rf ~0.5 under UV visualization .

- KF titration : Determine residual water content (<0.5% w/w) to confirm anhydrous hydrochloride form .

Advanced Research Questions

Q. How can conflicting solubility data across solvent systems be resolved during characterization?

- Answer :

- Phase-solubility studies : Plot solubility vs. solvent polarity (e.g., logP values) to identify outliers. For polar solvents (e.g., DMSO), hydrogen bonding with the hydrochloride salt may explain discrepancies .

- DSC/TGA analysis : Evaluate thermal behavior to detect polymorphic forms affecting solubility .

- Statistical validation : Use ANOVA to compare results from multiple labs, ensuring standardized solvent preparation .

Q. What strategies enhance stereochemical purity of the piperidyl moiety during synthesis?

- Answer :

- Chiral resolution : Employ (R)- or (S)-tartaric acid to separate enantiomers via diastereomeric salt formation .

- Asymmetric catalysis : Use palladium/ligand systems (e.g., BINAP) for stereocontrolled alkylation of the piperidine ring .

- Kinetic studies : Monitor reaction progress via inline FTIR to optimize time/temperature for minimal racemization .

Q. How do impurity profiles impact pharmacological activity?

- Answer :

- Impurity identification : Use LC-MS/MS to detect by-products (e.g., unreacted diphenylacetic acid or N-methylpiperidine derivatives) .

- Bioactivity assays : Compare IC₅₀ values of purified compound vs. impure batches in receptor-binding studies (e.g., acetylcholine esterase inhibition) .

- Stability testing : Accelerated degradation (40°C/75% RH) to correlate impurity formation (e.g., ester hydrolysis) with loss of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.